Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of thiazole, pyrimidine, and carboxylate groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe final step often involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamidoacrylate: Similar in structure but lacks the thiazole and pyrimidine moieties.
ETHYL 5-ACETYL-2-{[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
ETHYL 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of thiazole, pyrimidine, and carboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine moiety, and an acetylamino group, which contribute to its biological activity. The molecular formula is C₁₃H₁₅N₃O₄S₂, indicating the presence of multiple functional groups that may interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of thiazoles and pyrimidines have been reported to show significant activity against a range of bacteria and fungi. A study demonstrated that thiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazole and pyrimidine structures. For example, compounds with these moieties have been shown to inhibit cell proliferation in various cancer cell lines. The compound's ability to interfere with cellular pathways involved in cancer progression could be explored further. Preliminary data suggest it may inhibit the growth of human cancer cell lines such as HeLa and HepG2 .
Antioxidant Activity
The antioxidant capacity of similar compounds has been documented through assays like DPPH and ABTS radical scavenging tests. These assays measure the ability of a substance to neutralize free radicals. This compound may exhibit comparable antioxidant properties due to the presence of hydroxyl groups in its structure .
In Vitro Studies
A study conducted on related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 20 µM. These findings suggest that this compound could possess similar efficacy .
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, thiazole derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells . Understanding these mechanisms is crucial for developing therapeutic applications.
Research Findings Summary
Properties
Molecular Formula |
C15H17N5O6S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17N5O6S2/c1-4-26-13(25)10-6(2)16-15(28-10)18-8(22)5-27-14-19-11(23)9(12(24)20-14)17-7(3)21/h4-5H2,1-3H3,(H,17,21)(H,16,18,22)(H2,19,20,23,24) |
InChI Key |
XOCIZNPCCZRRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C)O)C |
Origin of Product |
United States |
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